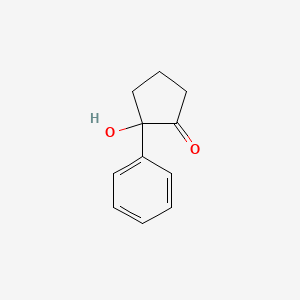

2-Hydroxy-2-phenylcyclopentanone

Description

2-Hydroxy-2-phenylcyclopentanone is a cyclic ketone derivative featuring a hydroxyl group and a phenyl substituent at the 2-position of the cyclopentanone ring. Below, we compare this compound with structurally similar derivatives using evidence-based data.

Propriétés

Formule moléculaire |

C11H12O2 |

|---|---|

Poids moléculaire |

176.21 g/mol |

Nom IUPAC |

2-hydroxy-2-phenylcyclopentan-1-one |

InChI |

InChI=1S/C11H12O2/c12-10-7-4-8-11(10,13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2 |

Clé InChI |

JLECCXUJWYXKRG-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)C(C1)(C2=CC=CC=C2)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-Hydroxy-2-phenylcyclopentanone and related compounds from the evidence:

*Estimated based on structural analogs.

Key Comparisons:

Substituent Effects on Polarity and Solubility: The phenyl group in this compound introduces aromaticity and rigidity, reducing solubility in polar solvents compared to aliphatic analogs like 2-(1-Hydroxypentyl)cyclopentanone. However, the hydroxyl group enhances polarity, making it more soluble than 2-Hexyl-2-methylcyclopentanone (XlogP = 3.1), which lacks polar groups . Hydroxypentyl vs. Phenyl: 2-(1-Hydroxypentyl)cyclopentanone has a flexible aliphatic hydroxyl chain, favoring interactions with biological membranes, whereas the phenyl group in the target compound may enable π-π stacking in aromatic systems .

In contrast, 2-Hexyl-2-methylcyclopentanone lacks hydrogen bond donors, limiting such applications .

Thermal and Chemical Stability: The bulky phenyl group in this compound likely increases thermal stability compared to aliphatic-substituted cyclopentanones. However, steric hindrance may reduce reactivity in nucleophilic additions.

Notes

- Evidence Limitations: Direct data on this compound are absent in the provided sources. Comparisons are inferred from structural analogs.

- Generalizability : Substituent-driven trends (e.g., hydrophobicity, hydrogen bonding) are consistent with established organic chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.